Quinoline, 5-bromo-7,8-dimethoxy- is a chemical compound with the molecular formula and a molecular weight of approximately 239.09 g/mol. This compound is classified under heterocyclic compounds, specifically belonging to the quinoline family, which is characterized by a fused bicyclic structure containing nitrogen. The compound is identified by its CAS number 170959-57-6 and is known for its diverse applications in medicinal chemistry and organic synthesis.
The synthesis of Quinoline, 5-bromo-7,8-dimethoxy- can be achieved through various methods, primarily focusing on the bromination and methoxylation of quinoline derivatives.
The molecular structure of Quinoline, 5-bromo-7,8-dimethoxy- features a quinoline ring system with two methoxy groups at positions 7 and 8 and a bromine atom at position 5.
COC1=C(C=CC2=C1C(=CN=C2)C(=C(C=C2)Br)O)O
SOMKXKZQZKZBMC-UHFFFAOYSA-N
Quinoline, 5-bromo-7,8-dimethoxy- participates in several chemical reactions due to its functional groups:
The mechanism of action for Quinoline, 5-bromo-7,8-dimethoxy- primarily involves its interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of Quinoline, 5-bromo-7,8-dimethoxy- are critical for understanding its behavior in various environments:
Quinoline, 5-bromo-7,8-dimethoxy- has several scientific applications:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7